molecular formula C18H15NO5 B2673187 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid CAS No. 735322-80-2

5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid

Cat. No.: B2673187
CAS No.: 735322-80-2
M. Wt: 325.32
InChI Key: AXIBWLCQMPQDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds with the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl structure are part of a larger class of compounds known as isoindoles . Isoindoles are bicyclic compounds containing an isoindole moiety, which consists of a benzene fused to a pyrrole, resulting in a seven-membered ring structure .


Molecular Structure Analysis

The molecular structure of isoindole derivatives typically includes a seven-membered ring with alternating single and double bonds . The specific structure of “5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid” would also include additional functional groups attached to this core structure.


Chemical Reactions Analysis

Isoindole derivatives can participate in a variety of chemical reactions, depending on the functional groups present . Without specific information on “this compound”, it’s difficult to predict its reactivity.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with . Some isoindole derivatives are known to have biological activity, but the specific mechanism of action for “5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid” is not available in the literature I have access to.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without specific information on “5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid”, it’s difficult to provide accurate safety information.

Properties

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]-2-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-2-24-15-8-7-11(9-14(15)18(22)23)10-19-16(20)12-5-3-4-6-13(12)17(19)21/h3-9H,2,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIBWLCQMPQDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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